2-Chloro-6-(2-chlorophenyl)sulfanyl-7H-purine is a heterocyclic compound belonging to the purine class, characterized by its unique molecular structure that includes a purine ring substituted with chlorine and a chlorophenylthio group. This compound has garnered interest due to its potential biological activities, making it relevant in various fields of scientific research, particularly in medicinal chemistry and pharmacology. The compound's IUPAC name is 2-chloro-6-(4-chlorophenyl)sulfanyl-7H-purine, and it has a molecular formula of with a molecular weight of approximately 297.2 g/mol.
The synthesis of 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine typically involves a nucleophilic substitution reaction. The process starts with 2-chloropurine, which reacts with 4-chlorothiophenol in the presence of a base such as potassium carbonate. The reaction is usually conducted in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the substitution of the chlorine atom at the 6-position of the purine ring by the chlorophenylthio group.
The molecular structure of 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine consists of a purine base with specific substitutions:
The compound can undergo several types of chemical reactions:
The mechanism of action for 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine involves interactions with specific molecular targets, such as enzymes or receptors within biological systems. The presence of chlorine and the chlorophenylthio group influences its binding affinity and specificity, potentially leading to inhibition or activation of various biochemical pathways. Detailed studies are necessary to elucidate these mechanisms fully, but preliminary data suggest that it may interact with purinergic receptors or other cellular targets .
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 297.2 g/mol |
Solubility | Soluble in polar solvents |
Stability | Stable under standard conditions |
These properties are crucial for understanding how the compound behaves in various environments and applications .
The compound has several significant applications in scientific research:
Purine derivatives constitute a structurally diverse class of bioactive molecules that have revolutionized medicinal chemistry through their capacity to modulate critical biological pathways. As a novel synthetic purine analog, 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine emerges from extensive structure-activity relationship (SAR) studies exploring substitutions at the 2, 6, and 7 positions of the purine scaffold. This compound belongs to the 6-arylthiopurine subclass, characterized by a sulfur-linked aromatic moiety that significantly influences target specificity and pharmacokinetic properties. The strategic incorporation of dual chlorine atoms—at the 2-position of the purine core and the ortho-position of the phenyl ring—enhances electrophilic reactivity while promoting distinctive steric interactions with biological targets, a design principle validated in structurally related compounds like 2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine (CAS 646510-56-7) [4].
Purine-based drug discovery has yielded numerous clinical agents, including anticancer prodrugs (e.g., 6-mercaptopurine) and kinase inhibitors (e.g., olomoucine analogs), establishing the pharmacophoric versatility of this heterocyclic system. Recent advances highlight the critical importance of C6 modifications for targeting nucleotide-binding domains in disease-relevant enzymes and receptors. The 6-arylthio substitution pattern in 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine represents a strategic evolution from simpler alkylthio analogs (e.g., 2-chloro-6-(2-methylpropylsulfanyl)-7H-purine, CID 104787491), leveraging aromatic interactions for enhanced target affinity [6]. Computational analyses of analogous structures indicate that the orthogonal chlorine substituents confer optimal molecular dimensions for occupying hydrophobic enzyme pockets inaccessible to endogenous purines, thereby disrupting pathological signaling cascades in cancer and inflammatory disorders .
Table 1: Structural Comparison of Bioactive Purine Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Reported Activities |
---|---|---|---|---|
2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine | C₁₁H₇Cl₂N₄S | 290.16 | 2,6-disubstituted purine; ortho-chloro arylthio | Kinase inhibition (predicted) |
2-chloro-6-(2,6-dimethylphenyl)sulfanyl-7H-purine | C₁₃H₁₁ClN₄S | 290.77 | 2,6-disubstituted; ortho-dimethyl arylthio | Antimycobacterial, antitumor screening |
2-chloro-6-(3,4-dimethoxyphenyl)sulfanyl-7H-purine [4] | C₁₃H₁₁ClN₄O₂S | 322.77 | C6 para-methoxy substitution | Enzyme inhibition, biological probes |
The therapeutic potential of 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine derives from its capacity for dual-pathway modulation, primarily through inhibition of kinases involved in oncogenic signaling and inflammatory cascades. Structural analogs featuring chloro-arylthio substitutions demonstrate irreversible binding to cysteine residues in kinase ATP-binding pockets via the electrophilic C2 chlorine and sulfur-bridged aromatic system. For example, compound 10r—a closely related 6,7-disubstituted purine—exhibited sub-micromolar IC₅₀ values (0.017 ± 0.003 µM against EGFR; 0.014 ± 0.002 µM against HER2) by forming covalent "H-bond and pi-bond interactions" within the kinase domains [3]. The ortho-chlorophenyl moiety specifically enhances binding to allosteric sites adjacent to the catalytic cleft, conferring advantages over meta- or para-substituted analogs like 2-chloro-6-(3-chlorophenyl)sulfanyl-7H-purine (CID 472954) .
Downstream signaling disruption represents a key mechanistic outcome, evidenced by studies of analogous compounds showing dose-dependent suppression of ERK1/2 and AKT phosphorylation—critical nodes in cancer cell survival pathways. The molecule's moderate lipophilicity (predicted LogP ~3.8, based on structural analogs) facilitates membrane penetration, enabling intracellular accumulation at pharmacological concentrations . Additionally, the unsubstituted N7 position preserves hydrogen-bonding capacity with residues in purinergic receptors (e.g., P2X₇), positioning this compound to modulate inflammasome activation in macrophage-mediated inflammatory diseases. This dual-targeting capability addresses compensatory pathway activation that limits single-target agents, particularly in treatment-resistant cancers [3] [7].
Ortho-substituted chloroarylthiopurines represent a promising chemical approach for overcoming therapeutic resistance in oncology and chronic inflammatory disorders. Lapatinib-resistant HER2-positive breast cancers—characterized by compensatory EGFR/HER2 heterodimerization and downstream pathway reactivation—demonstrate exceptional sensitivity to dual EGFR/HER2 inhibitors derived from this structural class. Research on compound 10r (a structural analog) revealed potent growth inhibition (IC₅₀: 1.537–3.196 µM) in resistant cell lines (BT-474/L and SKBR-3/L) by inducing apoptotic death through mitochondrial pathway activation, addressing a critical clinical challenge in targeted oncology [3].
Table 2: Therapeutic Applications of Related Purine Derivatives
Disease Area | Molecular Target(s) | Resistance Mechanism Addressed | Evidence from Structural Analogs |
---|---|---|---|
HER2+ Breast Cancer | EGFR/HER2 heterodimers | Lapatinib resistance via alternative dimerization | 84–92% apoptosis induction in BT-474/L cells at 2.5 µM [3] |
Chronic Inflammation | P2X₇ receptor / NLRP3 inflammasome | Steroid resistance in autoimmune disorders | Patent claims for cytokine suppression (IL-1β, TNF-α) [7] |
Mycobacterial Infection | Decaprenylphosphoryl-β-D-ribose oxidase | Multidrug efflux mechanisms | Antimycobacterial activity of dimethylphenyl analog |
In inflammatory diseases, conventional biologics face limitations in blood-brain barrier penetration and oral bioavailability. Small-molecule purine derivatives like 2-chloro-6-(2-chlorophenyl)sulfanyl-7H-purine offer advantages through their CNS-penetrant potential (molecular weight <400 Da, PSA ≈80 Ų) and suitability for oral formulation [4]. Patent US8114878B2 specifically claims related dihydrothienopyrimidine and purine derivatives for treating respiratory, CNS, and peripheral inflammatory disorders where current therapies provide inadequate control of disease progression, including rheumatoid arthritis and chronic obstructive pulmonary disease [7]. The compound's capacity to simultaneously inhibit kinase signaling (e.g., SYK, JAK) and purinergic receptor activation positions it uniquely against multifactorial conditions like cancer-associated inflammation and autoimmune disorders with overlapping molecular pathologies.
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7